5-Propylisoxazole-3-carboxaldehyde
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Overview
Description
5-Propylisoxazole-3-carboxaldehyde is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylisoxazole-3-carboxaldehyde typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and treatment with molecular iodine and hydroxylamine . This method is highly regioselective and provides good yields.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper(I) or ruthenium(II) catalysts. due to the high costs and toxicity associated with metal catalysts, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
5-Propylisoxazole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The isoxazole ring can participate in substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products
Oxidation: 5-Propylisoxazole-3-carboxylic acid.
Reduction: 5-Propylisoxazole-3-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Propylisoxazole-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Propylisoxazole-3-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
5-Isopropylisoxazole-3-carboxylic acid: Similar in structure but with an isopropyl group instead of a propyl group.
5-Methylisoxazole-3-carboxaldehyde: Contains a methyl group instead of a propyl group.
5-Phenylisoxazole-3-carboxaldehyde: Contains a phenyl group, which significantly alters its chemical properties.
Uniqueness
5-Propylisoxazole-3-carboxaldehyde is unique due to its specific propyl substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with desired properties .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-propyl-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-2-3-7-4-6(5-9)8-10-7/h4-5H,2-3H2,1H3 |
InChI Key |
JZCCPNPPRGRWHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)C=O |
Origin of Product |
United States |
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